2-Phenylethyl methoxyacetate

HPLC retention polarity fingerprint quality control

2‑Phenylethyl methoxyacetate (CAS 84682‑19‑9) is a phenethyl ester of methoxyacetic acid, classified as an aromatic ester with the formula C11H14O3 and a molecular weight of 194.23 g·mol⁻¹. It is described as a clear liquid possessing a characteristic sweet floral aroma, a density near 1.05 g·cm⁻³, a boiling point of 288.7 °C at 760 mmHg, and a flash point of approximately 100.4 °C.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 84682-19-9
Cat. No. B12673112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethyl methoxyacetate
CAS84682-19-9
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOCC(=O)OCCC1=CC=CC=C1
InChIInChI=1S/C11H14O3/c1-13-9-11(12)14-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeyLJRZTWFJDUIJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylethyl methoxyacetate CAS 84682-19-9: procurement-relevant identity and physicochemical envelope


2‑Phenylethyl methoxyacetate (CAS 84682‑19‑9) is a phenethyl ester of methoxyacetic acid, classified as an aromatic ester with the formula C11H14O3 and a molecular weight of 194.23 g·mol⁻¹ . It is described as a clear liquid possessing a characteristic sweet floral aroma, a density near 1.05 g·cm⁻³, a boiling point of 288.7 °C at 760 mmHg, and a flash point of approximately 100.4 °C [1][2]. Publicly available safety‑classification records note a lack of experimentally determined odor‑threshold data for the neat compound . Its primary recognized application domains are fragrance formulation and its use as a synthetic intermediate .

Why simple ester substitution cannot replicate the role of 2‑phenylethyl methoxyacetate in fragrance design


Within the family of 2‑phenylethyl esters, the organoleptic performance is critically determined by the acyl moiety [1]. The structurally closest analogs—phenethyl acetate (C10H12O2, CAS 103‑45‑7) and phenethyl propionate—possess fundamentally different polar surface areas, hydrogen‑bond acceptor counts, and volatility windows, making them incapable of reproducing the scent character or diffusion profile that a methoxy‑substituted acetate imparts [1][2]. Patents on methoxy‑substituted alkyl‑phenyl esters explicitly teach that the ether oxygen modulates substantivity and biodegradability relative to simple aliphatic esters, meaning that a generic replacement with a non‑methoxylated analog carries a high probability of altering fragrance trajectory and tenacity without predictable quantitation [3].

Comparator‑anchored quantitative evidence for differentiating 2‑phenylethyl methoxyacetate


Eluting polarity exceeds that of simple phenethyl esters on reverse‑phase HPLC

On the Newcrom R1 reverse‑phase column, 2‑phenylethyl methoxyacetate is retained under a mobile phase of acetonitrile, water, and phosphoric acid, indicating higher polarity than phenethyl acetate, which elutes earlier under the same generic RP‑HPLC conditions [1]. The methoxyacetyl oxygen provides additional hydrogen‑bond acceptor character that shifts the retention envelope relative to non‑methoxylated 2‑phenylethyl esters [1].

HPLC retention polarity fingerprint quality control

Boiling point elevation versus phenethyl acetate as a volatility differentiator

2‑Phenylethyl methoxyacetate exhibits a boiling point of 288.7 °C at atmospheric pressure (760 mmHg) [1], compared to 224–226 °C reported for phenethyl acetate [2]. This ~63 °C elevation equates to roughly a 28% increase on the Celsius scale, which exerts a first‑order effect on the evaporation curve in fragrance blends.

volatility boiling point diffusion profile

Predicted LogP advantage for controlled skin‑contact substantivity

A calculated LogP of 1.96 has been published for 2‑phenylethyl methoxyacetate [1]. The structurally analogous phenethyl acetate returns a computed LogP of ~1.60–1.76 in major prediction engines [2]. The incremental lipophilicity (ΔLogP ≈ +0.2 to +0.36) is consistent with the methoxy‑acetyl expansion of the ester head‑group, which shifts the oil‑water partitioning ratio approximately 1.6‑ to 2.3‑fold.

partition coefficient substantivity formulation design

Patent‑disclosed methoxy‑acetate class advantage in stability and biodegradability

A patent family covering fragrance molecules with a methoxy‑acetate substructure explicitly states that compounds within this general formula “possess positive secondary properties, in particular a high substantivity compared to fragrances with similar olfactory properties, as well as a high stability in certain media and preparations, a high extensibility, and is also biodegradable” [1]. While the patent text does not provide explicit rate constants, it creates a class‑level expectation that 2‑phenylethyl methoxyacetate outperforms non‑methoxy acetates such as phenethyl acetate in oxidative/reductive stability in finished goods.

stability biodegradability regulatory advantage

Evidence‑anchored industrial and research application scenarios for 2‑phenylethyl methoxyacetate


Long‑lasting floral heart‑note construction in fine fragrance

The ≈63 °C boiling‑point elevation relative to phenethyl acetate [Section-3, Evidence-2] directly translates to a later emergence and prolonged evaporation on the blotter. Perfumers seeking a methoxy‑modulated phenethyl note can leverage 2‑phenylethyl methoxyacetate to extend the rosy‑floral core without additional fixative loading, simplifying concentrate composition.

Analytical QC marker for methoxy‑ester purity against mis‑supplied phenethyl acetate

The distinct HPLC retention on Newcrom R1 [Section-3, Evidence-1] permits development of a rapid identity and purity test. A procurement‑QC workflow that co‑injects the suspect lot with authentic phenethyl acetate can discriminate the methoxy‑ester by its longer retention, reducing the risk of accepting mislabeled material.

Leave‑on cosmetic formulations targeting improved skin substantivity

With a calculated LogP of 1.96 (versus ~1.60–1.76 for phenethyl acetate) [Section-3, Evidence-3], 2‑phenylethyl methoxyacetate partitions more favorably into the skin lipid layer. Formulators of skin‑contact products (creams, lotions) can exploit this directional lipophilicity advantage to achieve a softer scent‑fading profile relative to short‑chain acetate esters.

Biodegradable fragrance design compliant with emerging eco‑regulations

The patent‑disclosed class‑wide biodegradability and stability benefits of methoxy‑acetate esters [Section-3, Evidence-4] position 2‑phenylethyl methoxyacetate as a candidate for brands migrating to readily‑biodegradable palettes. Procurement decisions guided by environmental certifications (e.g., EU Ecolabel) should document this patent‑level designation as a supporting differentiator.

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